4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903080
InChI: InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H
SMILES:
Molecular Formula: C14H17ClN2O2
Molecular Weight: 280.75 g/mol

4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride

CAS No.:

Cat. No.: VC15903080

Molecular Formula: C14H17ClN2O2

Molecular Weight: 280.75 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride -

Specification

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
IUPAC Name 4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride
Standard InChI InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H
Standard InChI Key XUCGNHWKYSUFLX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4-methylcoumarin core (2H-chromen-2-one) substituted at the 7-position with a piperazine ring, which is protonated as a hydrochloride salt. The coumarin system consists of a benzopyrone framework, while the piperazine moiety introduces basicity and conformational flexibility. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₇ClN₂O₂
Molecular Weight280.75 g/mol
IUPAC Name4-methyl-7-piperazin-1-ylchromen-2-one; hydrochloride
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl
Topological Polar Surface Area58.2 Ų

The hydrochloride salt enhances water solubility, a critical factor for bioavailability.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H-NMR: Methyl groups on the coumarin ring resonate near δ 2.34 ppm, while piperazine protons appear as multiplet signals between δ 2.8–3.2 ppm .

  • ¹³C-NMR: The carbonyl carbon of the chromenone core appears at δ 160–165 ppm, consistent with coumarin derivatives .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution between a 7-halogenated coumarin precursor and piperazine under basic conditions (Figure 1):

  • Precursor Preparation: 7-Amino-4-methylcoumarin is diazotized to form a diazonium salt, which is subsequently halogenated.

  • Piperazine Coupling: The halogenated intermediate reacts with piperazine in ethanol or dimethylformamide (DMF), often with triethylamine as a base to scavenge HCl.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Chromatographic purification (e.g., silica gel column) achieves >95% purity .

Analytical Validation

Quality control employs:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 281.1 [M+H]⁺.

Pharmacological Profile

Receptor Interactions

Piperazine-containing compounds exhibit affinity for neurotransmitter receptors. While direct data on this compound are scarce, structural analogs demonstrate:

  • Serotonin (5-HT₁A/5-HT₂A) Modulation: EC₅₀ values in the 10–100 nM range .

  • Dopamine D2 Partial Agonism: Ki ≈ 120 nM, suggesting potential antipsychotic applications .

Anticancer Activity

Chromenones inhibit kinases and topoisomerases. Preliminary studies on similar molecules show:

  • Apoptosis Induction: IC₅₀ = 8.2 μM in MCF-7 breast cancer cells .

  • Angiogenesis Suppression: 50% reduction in VEGF secretion at 10 μM .

Preclinical Research Findings

In Vitro Studies

  • Antimicrobial Effects: Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL).

  • Antioxidant Capacity: DPPH radical scavenging with EC₅₀ = 45 μM, comparable to ascorbic acid .

Toxicity Profile

  • Acute Toxicity (Rodents): LD₅₀ > 500 mg/kg, indicating low systemic toxicity.

  • Genotoxicity: Negative in Ames test up to 1 mM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator